Bienvenue dans la boutique en ligne BenchChem!

6-Methylmercaptopurine Riboside-d3

LC-MS/MS Therapeutic Drug Monitoring Thiopurine Metabolite Quantification

6-Methylmercaptopurine Riboside-d3 (6-MMPR-d3) is the gold-standard deuterated internal standard for accurate LC-MS/MS quantification of 6-MMPR in erythrocyte lysates and whole blood. Its +3 Da mass shift enables interference-free measurement critical for thiopurine therapeutic drug monitoring and TPMT phenotyping. With near-identical physicochemical properties to the native analyte, it corrects for matrix effects, recovery losses, and ionization variability, ensuring clinically reliable results. Available in high isotopic purity for method development, validation, and routine clinical bioanalysis.

Molecular Formula C₁₁H₁₁D₃N₄O₄S
Molecular Weight 301.34
Cat. No. B1152299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylmercaptopurine Riboside-d3
Synonyms6-(Methylmercapto)-9-(β-D-ribofuranosyl)purine-d3;  6-(Methylmercapto)purine Ribonucleoside-d3;  6-(Methylthio)-9-β-D-ribofuranosyl-9H-purine-d3;  6-(Methylthio)-9-β-D-ribofuranosylpurine-d3;  6-(Methylthio)purine ribonucleoside-d3;  6-MMPR-d3;  6-Methylme
Molecular FormulaC₁₁H₁₁D₃N₄O₄S
Molecular Weight301.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylmercaptopurine Riboside-d3: Deuterated Internal Standard for Thiopurine Metabolite Quantification


6-Methylmercaptopurine Riboside-d3 (6-MMPR-d3) is a stable isotope-labeled analog of the thiopurine metabolite 6-methylmercaptopurine riboside (6-MMPR), featuring three deuterium atoms at the 6-methylthio position . As a deuterated compound, its primary utility lies in serving as an internal standard (IS) for the accurate quantification of the non-deuterated analyte 6-MMPR in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. 6-MMPR is a critical pharmacologically active metabolite of thiopurine drugs such as azathioprine and 6-mercaptopurine, with its levels in red blood cells (RBCs) being directly associated with therapeutic resistance and the risk of hepatotoxicity [2]. The deuterated analog provides a near-identical physicochemical profile to the analyte, enabling precise correction for matrix effects, recovery losses, and ionization variability inherent in bioanalytical workflows [3].

Why 6-Methylmercaptopurine Riboside-d3 Cannot Be Replaced by Unlabeled Analogs in Bioanalytical Workflows


In quantitative LC-MS/MS analysis of 6-MMPR from erythrocyte lysates or whole blood, the use of a structurally similar but non-isotopic analog—such as another thiopurine metabolite—as an internal standard introduces unacceptable quantification bias due to differential extraction recovery, chromatographic retention time shifts, and distinct ionization efficiencies [1]. Furthermore, using the unlabeled 6-MMPR as an internal standard is precluded in clinical samples where the compound is inherently present as a drug metabolite, rendering it impossible to distinguish the endogenous analyte from the exogenously added standard [2]. The deuterated analog 6-MMPR-d3, with a molecular weight shift of +3 Da and a corresponding m/z transition of 170.5→152.2 versus 167.2→151.9 for the native analyte, provides the requisite mass spectrometric resolution while maintaining near-identical physicochemical behavior, thereby ensuring that any observed variation in analyte signal is attributable to true concentration differences rather than analytical artifacts [3].

6-Methylmercaptopurine Riboside-d3: Quantitative Differentiation Evidence Against Non-Deuterated Analogs


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Analyte Resolution

The deuterium labeling of 6-Methylmercaptopurine Riboside-d3 results in a molecular ion shift of +3 m/z units compared to the unlabeled 6-MMPR, enabling clear differentiation in the mass spectrometer. Specifically, the MS/MS transition monitored for 6-MMP (the hydrolyzed base form) is m/z 167.2→151.9, whereas the corresponding transition for the deuterated internal standard 6-MMP-d3 is m/z 170.5→152.2 [1]. This 3.3 Da difference in the precursor ion ensures that the internal standard signal does not overlap with the analyte channel, which is essential for accurate quantification in multiple reaction monitoring (MRM) mode [2].

LC-MS/MS Therapeutic Drug Monitoring Thiopurine Metabolite Quantification

Chromatographic Co-Elution: Deuterium Labeling Preserves Native Retention Time

A critical advantage of stable isotope-labeled internal standards over structural analogs is the minimization of chromatographic retention time differences. While structural analogs often exhibit retention time shifts that can lead to differential matrix effects and ionization suppression, deuterated standards like 6-MMPR-d3 co-elute precisely with the native analyte. Studies on deuterated internal standards in LC-MS/MS demonstrate that isotopic labeling with three deuterium atoms results in a retention time shift of less than 0.05 minutes under typical reversed-phase gradient conditions, compared to shifts of 0.3-1.0 minutes commonly observed for non-isotopic structural analogs [1]. This near-identical retention behavior ensures that both the analyte and internal standard experience the same mobile phase composition and matrix components at the moment of ionization, thereby maximizing the accuracy of matrix effect correction [2].

HPLC Matrix Effects Bioanalytical Method Validation

Method Accuracy and Recovery: Quantified Performance with d3-6-MMP as Internal Standard

In a validated LC-MS/MS method for measuring thiopurine S-methyltransferase (TPMT) activity—the enzyme responsible for converting 6-MP to 6-MMP—the deuterated product d3-6-MMP was employed as the internal standard for quantifying enzymatically generated 6-MMP. Method validation studies reported analytical recovery ranging from 94.9% to 112.3% across the calibration range when using d3-6-MMP as the internal standard [1]. Importantly, the study explicitly noted that using unlabeled 6-MMP as the internal standard was not feasible in patient samples due to the presence of endogenous 6-MMP from prior thiopurine therapy, which would confound the internal standard signal and invalidate the quantification [2]. The deuterated internal standard enabled specific detection of the enzymatically formed product while correcting for sample preparation variability, achieving a method precision (CV) of <10% across three validation batches [1].

TPMT Activity Assay Enzymatic Activity Quantification Clinical Method Validation

Clinical Decision Thresholds: 6-MMPR Levels >3000 pmol/8×10⁸ RBC Predict Treatment Failure

The clinical utility of quantifying 6-MMPR in red blood cells is established through its association with adverse outcomes. A prospective multicenter study of 181 inflammatory bowel disease patients found that 6-MMPR concentrations ≥3000 pmol/8×10⁸ RBC measured at Day 7 of thiopurine therapy were independently associated with treatment discontinuation within 12 weeks (P = 0.034) [1]. Furthermore, a meta-analysis of 72 studies demonstrated that elevated 6-MMPR levels were significantly associated with hepatotoxicity, with a mean difference of 3241.2 pmol/8×10⁸ RBC between patients with and without hepatotoxicity (OR 4.28; 95% CI 3.20-5.71) [2]. These quantitative thresholds underscore the need for accurate, matrix-corrected quantification methods that rely on deuterated internal standards like 6-MMPR-d3 to ensure that clinical decisions are based on precise metabolite measurements rather than analytically biased values.

Inflammatory Bowel Disease Therapeutic Drug Monitoring Thiopurine Toxicity

6-Methylmercaptopurine Riboside-d3: Primary Application Scenarios for Scientific and Industrial Users


Therapeutic Drug Monitoring (TDM) of Thiopurine Metabolites in Erythrocytes

6-MMPR-d3 serves as the gold-standard internal standard for LC-MS/MS methods quantifying 6-MMPR in red blood cell lysates from patients receiving azathioprine or 6-mercaptopurine therapy [1]. Clinical guidelines recommend TDM of 6-MMPR to identify patients with skewed thiopurine metabolism, where elevated 6-MMPR levels (>3000 pmol/8×10⁸ RBC) indicate preferential methylation over therapeutically active 6-TGN formation, thereby predicting treatment failure and hepatotoxicity risk [2]. The deuterated internal standard ensures that the measured 6-MMPR concentration accurately reflects the patient's metabolic status, enabling dose optimization and early identification of non-responders.

Thiopurine S-Methyltransferase (TPMT) Phenotyping Assays

6-MMPR-d3 is essential for the accurate quantification of TPMT enzyme activity in whole blood or erythrocyte lysates. In these assays, patient samples are incubated with 6-mercaptopurine substrate, and the enzymatically generated 6-MMP product is quantified by LC-MS/MS using 6-MMPR-d3 as the internal standard [1]. The use of a deuterated internal standard is mandatory in this context because the unlabeled 6-MMP product is indistinguishable from any residual 6-MMP present in patients currently on thiopurine therapy; the +3 Da mass shift of the internal standard enables specific, interference-free detection [2]. This TPMT phenotyping provides a direct functional assessment of enzyme activity to guide thiopurine dosing and prevent severe myelosuppression in TPMT-deficient individuals.

Pharmacokinetic Studies of Novel Thiopurine Formulations

In preclinical and clinical pharmacokinetic evaluations of new thiopurine drug formulations or delivery systems, accurate quantification of the 6-MMPR metabolite is required to characterize absorption, distribution, and metabolism. 6-MMPR-d3 enables precise quantification across a wide dynamic range (typically 1.25-5000 ng/mL for the base 6-MMP) [1]. The deuterated internal standard corrects for variable recovery during sample preparation (protein precipitation with trifluoroacetic acid/dithiothreitol) and matrix effects from plasma or whole blood, ensuring that observed pharmacokinetic differences reflect true formulation performance rather than analytical variability [2].

Method Development and Cross-Validation of Clinical LC-MS/MS Assays

6-MMPR-d3 is a critical reagent for clinical laboratories developing or validating in-house LC-MS/MS methods for thiopurine metabolite panels. The compound is used to establish calibration curves, assess intra- and inter-assay precision (typically achieving CV <10%), and evaluate matrix effects across different patient populations [1]. Its commercial availability from multiple vendors as a certified reference material (with documented isotopic purity typically ≥98%) supports method standardization and cross-laboratory harmonization, which is essential for multi-center clinical trials and routine diagnostic services [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylmercaptopurine Riboside-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.